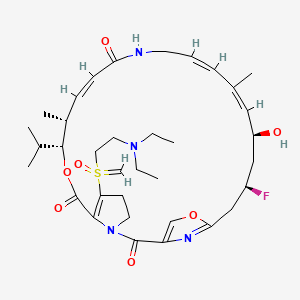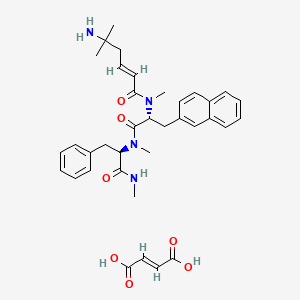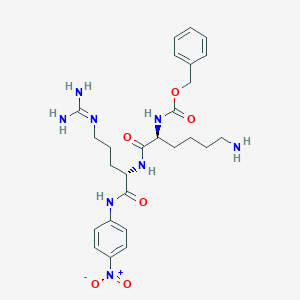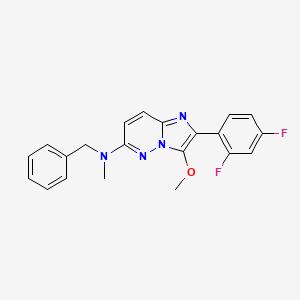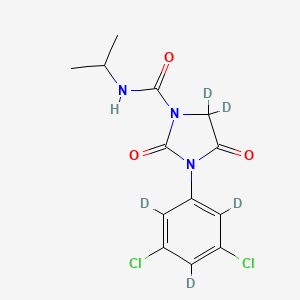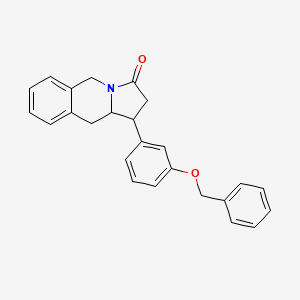
NMDA receptor antagonist 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NMDA receptor antagonist 6 is a compound that inhibits the action of the N-Methyl-D-aspartate receptor. NMDA receptors are a type of glutamate receptor and ion channel protein found in nerve cells. They play a crucial role in synaptic plasticity, which is essential for cognitive functions such as learning and memory . NMDA receptor antagonists are used in various medical applications, including anesthesia, neuroprotection, and the treatment of neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 6 typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatography techniques.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: NMDA receptor antagonist 6 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .
Applications De Recherche Scientifique
NMDA receptor antagonist 6 has a wide range of scientific research applications, including:
Mécanisme D'action
NMDA receptor antagonist 6 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the cell, which is essential for the receptor’s function. By blocking this pathway, this compound can modulate synaptic transmission and reduce excitotoxicity, which is implicated in various neurological disorders .
Comparaison Avec Des Composés Similaires
NMDA receptor antagonist 6 is unique in its specific binding affinity and selectivity for the NMDA receptor. Similar compounds include:
Ketamine: A well-known NMDA receptor antagonist used in anesthesia and depression treatment.
Dextromethorphan: Commonly used as a cough suppressant and also acts as an NMDA receptor antagonist.
Phencyclidine (PCP): A recreational drug with potent NMDA receptor antagonist properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Each of these compounds has unique properties and applications, but this compound stands out for its specific use in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H23NO2 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-(3-phenylmethoxyphenyl)-2,5,10,10a-tetrahydro-1H-pyrrolo[1,2-b]isoquinolin-3-one |
InChI |
InChI=1S/C25H23NO2/c27-25-15-23(24-14-19-9-4-5-10-21(19)16-26(24)25)20-11-6-12-22(13-20)28-17-18-7-2-1-3-8-18/h1-13,23-24H,14-17H2 |
Clé InChI |
ZLZMWKWCZOYXHU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2CC3=CC=CC=C3CN2C1=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



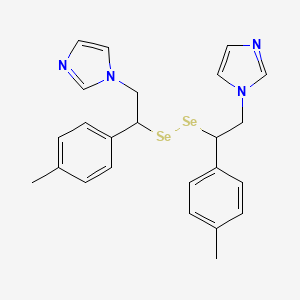
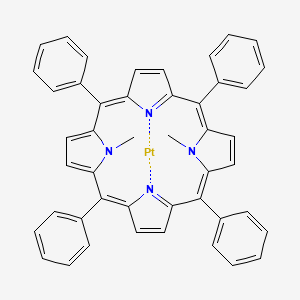
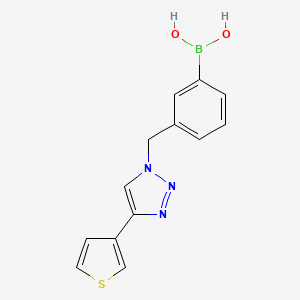
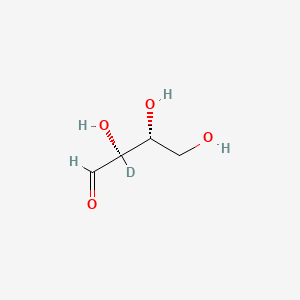
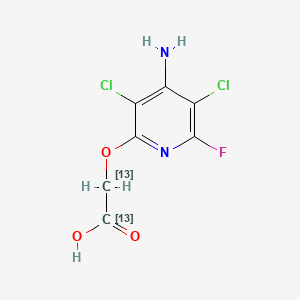
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

